methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate
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Overview
Description
Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate is a chemical compound with the molecular formula C7H8N2O4 It is a derivative of furan, a heterocyclic organic compound, and contains both ester and hydroxycarbamimidoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the reaction of furan-3-carboxylic acid with hydroxylamine to form the hydroxycarbamimidoyl intermediate, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions generally require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-3-carboxylate: Lacks the hydroxycarbamimidoyl group, making it less reactive in certain biochemical assays.
Ethyl furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Furan-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate.
Uniqueness
Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate is unique due to the presence of both ester and hydroxycarbamimidoyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C7H8N2O4 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate |
InChI |
InChI=1S/C7H8N2O4/c1-12-7(10)4-2-5(13-3-4)6(8)9-11/h2-3,11H,1H3,(H2,8,9) |
InChI Key |
VXEQQYGCMQEBIC-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)C1=COC(=C1)/C(=N\O)/N |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=NO)N |
Origin of Product |
United States |
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